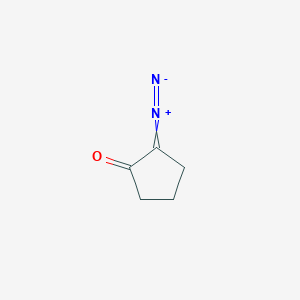
Tetralithium;phosphonato phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetralithium phosphonato phosphate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a complex compound that is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of Tetralithium phosphonato phosphate is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes and proteins, which could make it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's.
Biochemical and physiological effects:
Studies have shown that Tetralithium phosphonato phosphate has several biochemical and physiological effects. It has been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tetralithium phosphonato phosphate for laboratory experiments is its stability. It is a stable compound that can be easily synthesized and stored for long periods. However, one of the limitations of this compound is its solubility. It is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the study of Tetralithium phosphonato phosphate. One potential direction is the development of new synthesis methods that could improve its solubility and stability. Another potential direction is the study of its potential applications in the field of medicine, particularly in the treatment of diseases such as cancer and Alzheimer's. Additionally, further studies could be conducted to better understand its mechanism of action and its potential side effects.
Conclusion:
In conclusion, Tetralithium phosphonato phosphate is a complex compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. There are several potential future directions for the study of this compound, and further research could lead to new applications and discoveries.
Synthesis Methods
The synthesis of Tetralithium phosphonato phosphate is a complex process that involves several steps. The first step involves the preparation of a phosphonic acid solution, which is then reacted with an aqueous solution of lithium hydroxide. The resulting mixture is then heated to a specific temperature and stirred for a specific duration to obtain the final product.
Scientific Research Applications
Tetralithium phosphonato phosphate has been extensively studied for its potential applications in various scientific fields. It has been used as a catalyst in chemical reactions, as a stabilizer in polymers, and as a potential drug candidate for the treatment of various diseases.
properties
CAS RN |
13843-41-9 |
|---|---|
Product Name |
Tetralithium;phosphonato phosphate |
Molecular Formula |
Li4O7P2 |
Molecular Weight |
201.8 g/mol |
IUPAC Name |
tetralithium;phosphonato phosphate |
InChI |
InChI=1S/4Li.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 |
InChI Key |
MVGWWCXDTHXKTR-UHFFFAOYSA-J |
SMILES |
[Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |
Other CAS RN |
13843-41-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)




